4-(Methylsulfanyl)butan-2-ol
Overview
Description
4-(Methylsulfanyl)butan-2-ol is a secondary alcohol with the molecular formula C5H12OS. It is characterized by the presence of a methylsulfanyl group attached to the butan-2-ol backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-(Methylsulfanyl)butan-2-ol involves the reaction of 1-(Tosyloxy)-3-butanol with sodium thiomethoxide. This reaction typically occurs under mild conditions and yields the desired product with high efficiency .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Methylsulfanyl)butan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the hydroxyl and methylsulfanyl groups, which are reactive under specific conditions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound to the corresponding sulfoxide or sulfone.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the compound to its corresponding thiol.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(Methylsulfanyl)butan-2-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Methylsulfanyl)butan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo oxidation and reduction reactions, which can modulate the activity of enzymes and other proteins. Additionally, its methylsulfanyl group can interact with thiol groups in proteins, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
4-(Methylsulfanyl)butan-2-one: This compound is similar in structure but contains a ketone group instead of a hydroxyl group.
4-(Methylsulfanyl)butanoic acid: This compound has a carboxylic acid group instead of a hydroxyl group.
4-(Methylsulfanyl)butan-2-thiol: This compound contains a thiol group instead of a hydroxyl group.
Uniqueness
4-(Methylsulfanyl)butan-2-ol is unique due to its combination of a secondary alcohol and a methylsulfanyl group. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
4-methylsulfanylbutan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12OS/c1-5(6)3-4-7-2/h5-6H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFFCKMCUHRYIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001313042 | |
Record name | 4-(Methylthio)-2-butanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001313042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13296-23-6 | |
Record name | 4-(Methylthio)-2-butanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13296-23-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Methylthio)-2-butanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001313042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Methylthio)-2-butanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041476 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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